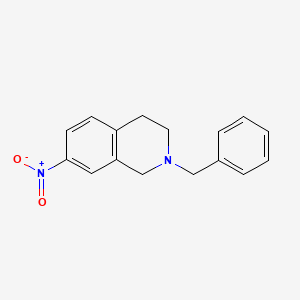

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Descripción

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound characterized by a tetrahydroisoquinoline backbone substituted with a benzyl group at position 2 and a nitro group at position 7. The nitro group at position 7 likely enhances electrophilic reactivity, influencing interactions with biological targets or chemical stability .

Propiedades

IUPAC Name |

2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFPKVWDPOICML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Benzylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The most efficient route involves benzylation of 7-nitro-1,2,3,4-tetrahydroisoquinoline monohydrochloride. As detailed in, 2.50 g of the hydrochloride salt is dissolved in a methanol/NaOH mixture, followed by dropwise addition of benzyl chloride under nitrogen. The reaction proceeds at 40°C for 24 h, yielding 2-benzyl-7-nitro-THIQ monohydrochloride with 78% efficiency after recrystallization from ethanol. Critical parameters include:

- Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to amine prevents di-benzylation.

- Temperature Control : Exceeding 50°C promotes nitro group reduction.

Table 1: Optimization of Direct Benzylation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Methanol | 78% → 83% |

| Benzyl Chloride Eq | 1.2 | <5% di-adduct |

| Reaction Time | 24 h | Max conversion |

Nitro Group Introduction via Electrophilic Aromatic Substitution

An alternative pathway modifies pre-benzylated THIQ. Nitration is achieved using fuming HNO₃ in H₂SO₄ at 0°C. The 7-position selectivity arises from the benzyl group’s ortho/para-directing effects, with 65% isolated yield after column chromatography. Key challenges include:

Multi-Step Synthesis from 3,4-Dimethoxybenzaldehyde

Patent CN101550103B outlines a 5-step sequence applicable to 2-Bn-7-NO₂-THIQ:

- Condensation : 3,4-Dimethoxybenzaldehyde + nitromethane → β-nitrostyrene (88.6% yield).

- Reduction : Hydrogenation over Pd/C yields 2-(3,4-dimethoxyphenyl)ethylamine.

- Cyclization : Formic acid/paraformaldehyde mediates Pictet-Spengler cyclization (83.4% yield).

- Nitro Introduction : Nitration at position 7 using HNO₃/AcOH.

- Benzylation : As in Section 1.1.

Critical Analysis : While versatile, this route’s 62% overall yield lags behind direct methods. Demethylation steps for converting methoxy to hydroxy groups further complicate scalability.

Analytical Characterization

Spectroscopic Validation

$$ ^1\text{H-NMR} $$ (400 MHz, CDCl₃):

- δ 4.80 (s, 2H, Ar-CH₂-N): Confirms benzyl attachment.

- δ 7.15–7.30 (m, 5H, benzyl aromatic).

- δ 6.77 (s, 1H) and 6.86 (s, 1H): 7-nitro’s deshielding effect.

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): Rt = 8.2 min, >99% purity. Residual solvents (1,2-dichloroethane) are <0.1% by GC.

Process Optimization and Challenges

Solvent Selection

Comparative studies show 1,2-dichloroethane outperforms THF in benzylation (83% vs. 68%) due to improved amine solubility. Polar aprotic solvents like DMF induce nitro group side reactions.

Catalytic Hydrogenation Risks

Pd/C-mediated steps require strict O₂ exclusion to prevent nitro reduction to NH₂. Substituting H₂ with ammonium formate reduces this risk.

Side Reactions and Mitigation

Di-Benzylation

Excess benzyl chloride or prolonged heating generates di-benzylated byproducts (∼12%). Kinetic monitoring via TLC (hexane:EtOAc 3:1) enables early termination.

Nitro Group Instability

Strong acids (e.g., H₂SO₄) at >60°C cause denitration. Buffered nitration conditions (HNO₃/AcOH) maintain 7-NO₂ integrity.

Análisis De Reacciones Químicas

Types of Reactions

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound has been studied for its potential as a multi-target-directed ligand in the treatment of neurodegenerative diseases. Research indicates that derivatives of tetrahydroisoquinoline can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes associated with neurotransmitter degradation. For instance, certain synthesized derivatives exhibited significant inhibitory potency against MAO-B and butyrylcholinesterase, suggesting their utility in treating conditions like Alzheimer’s disease and depression .

Adrenergic Receptor Modulation

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising activity as selective α2 adrenergic receptor antagonists. In comparative studies, these compounds demonstrated better solubility and stability than traditional reference substances like yohimbine. This selectivity could lead to new therapeutic options for conditions such as hypertension and anxiety disorders .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available arylethylamines or benzylamine derivatives.

- Cyclization Reactions : Techniques such as the Pictet–Spengler reaction are employed to form the tetrahydroisoquinoline core.

- Functionalization : Subsequent modifications introduce the nitro group at the 7-position and the benzyl group at the 2-position.

The following table summarizes various synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Pictet–Spengler reaction | 70 | Utilizes arylethylamines |

| Bischler–Napieralski reaction | 65 | Involves cyclization followed by reduction |

| Suzuki coupling | 60 | Effective for introducing C-3/C-4 units |

Antidepressant Activity

A series of compounds derived from this compound were evaluated for their antidepressant effects using the forced swim test (FST). Compounds demonstrated significant reductions in immobility time, indicating potential antidepressant activity .

Acetylcholinesterase Inhibition

Recent studies focused on the acetylcholinesterase inhibitory activity of tetrahydroisoquinoline derivatives. A derivative was found to have an IC50 value of 2.7 µM against acetylcholinesterase, showcasing its potential as a therapeutic agent for cognitive decline associated with Alzheimer’s disease .

Mecanismo De Acción

The mechanism of action of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing neuroprotective effects .

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

The following tetrahydroisoquinoline (THIQ) derivatives highlight key structural and functional differences:

Key Observations :

- Electron-withdrawing vs. donating groups : Nitro (2-benzyl-7-nitro-THIQ) and chloro (2-benzyl-7-chloro-THIQ) substituents may enhance stability or reactivity in electrophilic substitution reactions compared to dihydroxy groups in CKD712 .

- Biological activity : CKD712’s dihydroxy groups facilitate VEGF induction and wound healing, whereas nitro-substituted analogs lack direct evidence of similar activity but are prioritized for synthetic utility .

Stability Considerations :

- Nitro-substituted THIQs (e.g., 2-benzyl-7-nitro-THIQ) may exhibit photolability or oxidative sensitivity, similar to 2-acetyl-7-amino-THIQ, which is light-sensitive .

- Chloro and bromo analogs (e.g., 7-bromo-6-nitro-THIQ) are more stable under acidic conditions but prone to nucleophilic substitution .

Actividad Biológica

Overview

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound from the tetrahydroisoquinoline class, recognized for its diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative diseases and infections.

The biological activity of this compound primarily involves interactions with various enzymes and receptors:

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. This inhibition leads to increased levels of monoamines in the brain, which can enhance mood and cognitive functions.

- Dopamine Receptor Modulation : It acts on dopamine D2 receptors, influencing dopaminergic signaling pathways that are crucial for mood regulation and cognitive processes.

The compound exhibits several biochemical properties:

- Apoptosis Induction : this compound has been shown to induce apoptosis in specific cell types by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Signaling Pathways : It influences the MAPK pathway, which is vital for cell proliferation and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound is absorbed and distributed through passive diffusion and active transport mechanisms within cells.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other tetrahydroisoquinoline derivatives is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound with no substitutions | Limited activity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups; different activity profile | Varies widely based on substitutions |

| 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | Lacks nitro group; different reactivity | Varies compared to nitro-substituted |

The presence of both benzyl and nitro groups in this compound enhances its biological activity compared to its derivatives.

Case Studies and Research Findings

Recent studies have highlighted the biological effects of this compound in various experimental models:

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by enhancing BDNF levels.

- Antimicrobial Activity : The compound displayed significant antimicrobial properties against various pathogens. Its mechanism involves disrupting essential cellular processes in these pathogens.

- Cognitive Enhancement : Animal model studies indicate that low doses of this compound can improve cognitive function by increasing dopamine levels in the brain.

Q & A

Q. What are the standard synthetic routes for 2-benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

The synthesis typically involves sequential benzylation and nitration of the tetrahydroisoquinoline core. For example, benzylation may employ benzyl halides or reductive amination with benzaldehyde under acidic conditions . Nitration at the 7-position is achieved using mixed nitric-sulfuric acid systems, with careful temperature control (0–5°C) to minimize side reactions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency.

- Purification : Column chromatography (silica gel, 0–100% ethyl acetate/hexane gradients) resolves nitro/byproduct mixtures .

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) confirms intermediate formation .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation requires multi-technique analysis:

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Storage : Protect from light at 2–8°C in airtight containers to prevent nitro group degradation .

- Solubility : Soluble in polar solvents (e.g., DMSO, methanol) at ~10 mM; aqueous solubility is limited (<1 mM at pH 7) .

Advanced Research Questions

Q. How do electronic effects of the 7-nitro group influence reactivity in downstream functionalization?

The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to the 5- or 8-positions. For example:

Q. What methodological strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:

- Purity : HPLC-UV (≥95% purity) ensures activity correlates with the target compound .

- Solvent artifacts : DMSO stocks >1% can inhibit cellular pathways; use lower concentrations (<0.1%) .

- Metabolic instability : Incubate with liver microsomes to assess nitro-to-amine conversion rates .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Docking studies : Map the benzyl-nitro pharmacophore to target binding pockets (e.g., kinase ATP sites).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- MD simulations : Assess conformational stability of the tetrahydroisoquinoline ring in aqueous vs. lipid environments .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization : The benzyl group can induce chirality; use chiral HPLC (e.g., Chiralpak AD-H) to monitor enantiopurity .

- Catalyst selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .

- Process optimization : Replace column chromatography with crystallization (ethanol/water) for large-scale purity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Synthesis Step | ¹H NMR (δ, ppm) | MS ([M+H]⁺) |

|---|---|---|---|

| Benzylated precursor | Benzylation of THIQ core | 4.2 (s, 2H, CH₂), 7.3–7.5 (m, 5H) | 239.2 |

| Nitro product | Nitration at 7-position | 8.1 (d, 1H, Ar-H), 4.5 (m, 2H) | 309.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.